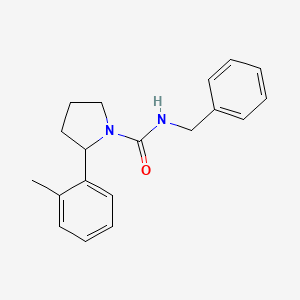![molecular formula C15H12BrN3OS B6105815 N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B6105815.png)
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide is a chemical compound with the molecular formula C17H12BrN3OS. It is commonly known as BPA-1 and is a synthetic compound that has been extensively used in scientific research. BPA-1 is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been shown to exhibit anti-cancer properties.
Wirkmechanismus
BPA-1 inhibits the activity of N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, leading to an accumulation of phosphorylated proteins. The accumulation of phosphorylated proteins can lead to the inhibition of cell proliferation and induction of apoptosis, making BPA-1 a potential anti-cancer agent.
Biochemical and Physiological Effects:
BPA-1 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer. BPA-1 has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed. In addition, BPA-1 has been shown to have anti-inflammatory properties and has been used to study the role of this compound in the regulation of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BPA-1 in lab experiments is its potency as a PTP inhibitor. BPA-1 has been shown to be a potent inhibitor of several N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide, making it a valuable tool for studying the role of these enzymes in cellular processes. However, one of the limitations of using BPA-1 is its toxicity. BPA-1 has been shown to be toxic to cells at high concentrations, making it important to carefully control the concentration of BPA-1 used in experiments.
Zukünftige Richtungen
For the use of BPA-1 include the development of derivatives with improved potency and selectivity, the use in combination with other anti-cancer agents, and the use in animal models of cancer.
Synthesemethoden
BPA-1 can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-pyridinamine with carbon disulfide, followed by the reaction with 3-phenylacryloyl chloride. The final product is obtained by recrystallization in ethanol.
Wissenschaftliche Forschungsanwendungen
BPA-1 has been extensively used in scientific research as a potent inhibitor of N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide. This compound are enzymes that regulate the phosphorylation state of proteins and are involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. BPA-1 has been shown to inhibit the activity of several this compound, including PTP1B, TCPTP, and SHP2. The inhibition of these enzymes has been shown to have anti-cancer properties, making BPA-1 a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
(E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c16-12-7-8-13(17-10-12)18-15(21)19-14(20)9-6-11-4-2-1-3-5-11/h1-10H,(H2,17,18,19,20,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJOKLVFRRWRPN-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-(3-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B6105742.png)
![2-[4-(5-isoquinolinylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6105745.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B6105760.png)
![N-ethyl-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6105774.png)
![4-[2-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine](/img/structure/B6105775.png)
![({5-[2-(2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile](/img/structure/B6105779.png)
![1-cyclohexyl-N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6105787.png)
![1-(difluoromethyl)-4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-5-methyl-1H-pyrazole](/img/structure/B6105793.png)
![3-(2-fluorophenyl)-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6105808.png)
![ethyl 3-(3-chlorobenzyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6105811.png)
![ethyl 3-(3-phenylpropyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3-piperidinecarboxylate](/img/structure/B6105817.png)
![diethyl 3-methyl-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B6105832.png)